3-(4-CHLOROBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

3-(4-Chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine (CAS 924839-85-0) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a saturated 5,6,7,8-tetrahydro pyridine ring, a primary 2-amino group, and a 3-(4-chlorobenzoyl) substituent. Its molecular formula is C₁₄H₁₄ClN₃O with a molecular weight of 275.73 g/mol, a predicted density of 1.44±0.1 g/cm³, and a predicted boiling point of 567.3±45.0 °C.

Molecular Formula C14H14ClN3O
Molecular Weight 275.74
CAS No. 924839-85-0
Cat. No. B2953219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-CHLOROBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE
CAS924839-85-0
Molecular FormulaC14H14ClN3O
Molecular Weight275.74
Structural Identifiers
SMILESC1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Cl)N)C1
InChIInChI=1S/C14H14ClN3O/c15-10-6-4-9(5-7-10)13(19)12-14(16)17-11-3-1-2-8-18(11)12/h4-7H,1-3,8,16H2
InChIKeyQZVOISHEXGCFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine (CAS 924839-85-0): Procurement-Relevant Structural and Physicochemical Snapshot


3-(4-Chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine (CAS 924839-85-0) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a saturated 5,6,7,8-tetrahydro pyridine ring, a primary 2-amino group, and a 3-(4-chlorobenzoyl) substituent . Its molecular formula is C₁₄H₁₄ClN₃O with a molecular weight of 275.73 g/mol, a predicted density of 1.44±0.1 g/cm³, and a predicted boiling point of 567.3±45.0 °C . The compound is commercially available at ≥98% purity from multiple suppliers and is supplied as a solid requiring sealed, dry storage at 2–8 °C . The imidazo[1,2-a]pyridine scaffold has been validated across multiple target classes including cyclin-dependent kinases (CDKs), HIV-1 reverse transcriptase, autotaxin, and TNFα modulation, establishing the core as a privileged structure in medicinal chemistry [1].

Why 3-(4-Chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine Cannot Be Interchanged with In-Class Analogs


Substitution within the imidazo[1,2-a]pyridine class cannot be treated as interchangeable because each structural modification—saturation state of the pyridine ring, identity of the 2-substituent, and nature of the 3-aroyl group—produces quantifiable shifts in molecular recognition parameters (TPSA, LogP, hydrogen-bond donor/acceptor count) that directly govern target binding, selectivity, and physicochemical handling [1]. For example, the target compound's 5,6,7,8-tetrahydro saturation introduces a non-planar, more flexible scaffold compared to the fully aromatic analog (CAS 261948-83-8), altering both conformational preferences and the spatial presentation of the 2-amino and 3-carbonyl pharmacophores . Similarly, halogen choice at the 4-position of the benzoyl ring (Cl vs. Br) measurably shifts lipophilicity (LogP 2.69 vs. 3.38) without altering TPSA, a differential relevant for both target engagement and ADME optimization . The evidence dimensions below quantify where these structural differences translate into selection-relevant differentiation.

Quantitative Differentiation Evidence for 3-(4-Chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine Versus Closest Analogs


Hydrogen-Bond Donor Capacity: Target Compound (1 H-Donor) vs. Non-Tetrahydro Analog (0 H-Donors)

The target compound possesses one hydrogen-bond donor (2-NH₂), whereas the non-tetrahydro analog 3-(4-chlorobenzoyl)imidazo[1,2-a]pyridine (CAS 261948-83-8) has zero H-bond donors . This single-donor difference is pharmacologically consequential: in the co-crystal structure of imidazo[1,2-a]pyridin-2-amines with CDK2 (PDB 1OIR), the 2-amino group forms a critical hydrogen bond with the kinase hinge region (Leu83 carbonyl), a contact that is geometrically impossible for the des-amino analog [1]. The class-validated CDK2 IC₅₀ of a related 2-amino-3,6-dibenzoyl imidazo[1,2-a]pyridine is 122 nM, whereas des-amino imidazo[1,2-a]pyridines lacking this hinge contact typically show >10-fold potency loss in kinase assays [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

Lipophilicity Control: Chloro Analog (LogP 2.69) Offers Superior Polarity Balance vs. Bromo Analog (LogP 3.38)

The target 4-chlorobenzoyl compound (CAS 924839-85-0) has a computed LogP of 2.686, which is 0.69 log units lower than the 4-bromobenzoyl analog (CAS 134881-53-1, LogP 3.3763) . This difference reflects the higher electronegativity and lower polarizability of chlorine versus bromine. The TPSA is identical (60.91 Ų) for both compounds, meaning the LogP difference is attributable purely to halogen-dependent lipophilicity without any change in polar surface area—a rare and valuable decoupling for multiparameter optimization [1]. In the context of Lipinski's Rule of Five, the target compound remains below the LogP 5 threshold with greater margin than the bromo analog, and its lower LogP is consistent with better aqueous solubility potential, an important consideration for biochemical assay compatibility.

ADME Optimization Lead Optimization Halogen Bonding

Conformational Flexibility: Tetrahydro Scaffold (sp³-Enriched) vs. Fully Aromatic Analog (Planar)

The target compound incorporates a 5,6,7,8-tetrahydro pyridine ring (sp³-hybridized C5–C8), whereas 3-(4-chlorobenzoyl)imidazo[1,2-a]pyridine (CAS 261948-83-8) possesses a fully aromatic pyridine ring (sp²-hybridized throughout) . This saturation produces a fundamental conformational difference: the tetrahydro system can access multiple chair and half-chair conformations, while the aromatic analog is constrained to near-planarity. The difference is quantitatively expressed by the ring topology—CAS 924839-85-0 contains four sp³ carbon centers absent in CAS 261948-83-8, increasing the count of non-planar conformers and the three-dimensional character (Fsp³ = 0.29 vs. 0.00) [1]. This sp³ enrichment is associated with improved clinical success rates in medicinal chemistry campaigns and may influence target selectivity profiles distinct from flat aromatic analogs.

Conformational Analysis Scaffold Diversity Protein-Ligand Induced Fit

Class-Level Kinase Inhibition: Imidazo[1,2-a]pyridin-2-amine Scaffold Demonstrates Nanomolar CDK Potency

The imidazo[1,2-a]pyridin-2-amine scaffold, to which the target compound belongs, has been validated as a kinase inhibitor pharmacophore through co-crystallography with CDK2 (PDB 1OIR, 1.91 Å) and quantitative inhibition data in biochemical assays [1][2]. A closely related 2-amino-3-benzoyl imidazo[1,2-a]pyridine derivative (3,6-bis[(2,6-difluorophenyl)carbonyl]imidazo[1,2-a]pyridin-2-amine) exhibited CDK1/Cyclin B IC₅₀ = 57 nM, CDK2/Cyclin E1 IC₅₀ = 122 nM, and CDK4/Cyclin D1 IC₅₀ reported in the same study, demonstrating that the 2-amino-3-benzoyl pharmacophore arrangement present in CAS 924839-85-0 supports potent kinase active-site engagement [2]. Although direct IC₅₀ data for CAS 924839-85-0 are not publicly available, the co-crystal structure confirms that the 2-amino group donates a hinge-region hydrogen bond essential for CDK affinity, and the 3-benzoyl group occupies a hydrophobic pocket adjacent to the ATP-binding site [1].

Kinase Inhibition CDK Inhibitors Cancer Research

Class-Level Antiviral Potential: Imidazo[1,2-a]pyridine-3-amines as HIV-1 NNRTI Leads with Sub-Micromolar Whole-Cell Activity

The imidazo[1,2-a]pyridine class has been identified through random screening as allosteric inhibitors of HIV-1 reverse transcriptase (RT), with the best compound (2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile) achieving a MAGI whole-cell IC₅₀ of 0.18 μM, IC₉₀ of 1.06 μM, and a selectivity index exceeding 800 [1]. SAR from this study established that the 3-amino substituent and the C-2 aryl group are key determinants of antiviral activity, with 4-chlorophenyl-substituted analogs among the compounds tested in the enzymatic RT assay [2]. Although the target compound features a 3-benzoyl rather than a 3-alkylamino substituent, the core imidazo[1,2-a]pyridine scaffold with a 4-chlorophenyl moiety at the 2-position (rather than the 3-benzoyl position in CAS 924839-85-0) has confirmed RT inhibitory activity, validating the privileged nature of this heterocyclic framework for antiviral target engagement [1].

Antiviral Research HIV-1 Reverse Transcriptase NNRTI Discovery

Supplier Purity Benchmarking: 98% Assay with Defined Storage Conditions Enables Reproducible Screening

The target compound is commercially available at a certified purity of 98% from multiple independent suppliers (Chemscene Cat. CS-0259539, Leyan Product No. 1330209) with defined storage conditions of sealed, dry at 2–8 °C . In comparison, the non-tetrahydro analog 3-(4-chlorobenzoyl)imidazo[1,2-a]pyridine (CAS 261948-83-8) from Sigma-Aldrich is listed at 90% purity, and the bromo analog (CAS 134881-53-1) is typically supplied at 95% purity . The 98% purity specification for the target compound reduces the potential for confounding assay artifacts from impurities and is consistent with the purity thresholds recommended for quantitative structure-activity relationship (QSAR) studies and high-throughput screening (HTS) where impurity-driven false positives are a documented concern.

Compound Management Assay Reproducibility Procurement Quality Control

Recommended Research and Industrial Application Scenarios for 3-(4-Chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine


Kinase Inhibitor Screening and CDK-Focused Medicinal Chemistry

The target compound is structurally pre-validated for kinase inhibitor discovery: its 2-amino-3-benzoyl pharmacophore arrangement matches the binding mode confirmed by CDK2 co-crystallography (PDB 1OIR), where the 2-NH₂ group donates a critical hinge-region hydrogen bond and the 3-benzoyl moiety occupies the hydrophobic pocket adjacent to the ATP site [1]. With a class benchmark of CDK1 IC₅₀ = 57 nM and CDK2 IC₅₀ = 122 nM for closely related 2-amino-3-benzoyl imidazo[1,2-a]pyridines, the compound is appropriate as a starting point for kinase panel screening and SAR expansion [2]. The 4-chloro substituent provides a synthetic handle for further derivatization via cross-coupling chemistry, while the saturated tetrahydro ring offers conformational diversity that flat aromatic analogs cannot provide.

Antiviral Drug Discovery: HIV-1 NNRTI Scaffold-Hopping Campaigns

The imidazo[1,2-a]pyridine core has confirmed allosteric HIV-1 reverse transcriptase inhibitory activity, with class-leading whole-cell potency of MAGI IC₅₀ = 0.18 μM and selectivity index >800 [3]. The target compound's 3-(4-chlorobenzoyl) substitution represents a distinct chemotype from the published 3-alkylamino NNRTI series, offering a scaffold-hopping opportunity to explore alternative binding modes within the NNRTI allosteric pocket. The 4-chlorophenyl moiety is a recognized privileged fragment in NNRTI pharmacophores, and the tetrahydro saturation may influence resistance mutation susceptibility profiles compared to fully aromatic NNRTIs.

ADME-Focused Lead Optimization with Controlled Lipophilicity

With a LogP of 2.686 and TPSA of 60.91 Ų, the target compound occupies a favorable region of drug-like chemical space under Lipinski's Rule of Five criteria . The 0.69 LogP unit advantage over the bromo analog (LogP 3.38), combined with identical TPSA, makes the chloro compound the preferred choice when lower lipophilicity is desired for aqueous solubility and reduced metabolic clearance . This quantitative differentiation is directly actionable for procurement in lead optimization programs where multiparameter optimization of potency, solubility, and metabolic stability is required.

Chemical Biology Tool Compound for Target Engagement Studies

The combination of the primary 2-amino group (capable of further functionalization via amide coupling or reductive amination) and the 4-chlorobenzoyl moiety (suitable for photoaffinity labeling or bioconjugation strategies) makes the target compound a versatile chemical biology probe precursor . The 98% commercial purity specification from multiple suppliers ensures reliable starting material quality for probe synthesis, while the defined storage conditions (sealed, dry, 2–8 °C) support long-term compound integrity in academic and industrial compound management workflows .

Quote Request

Request a Quote for 3-(4-CHLOROBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.